![molecular formula C15H15N3O2S B2608305 N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 920368-18-9](/img/structure/B2608305.png)
N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxalamide core with substituents that include a methylthio group on a phenyl ring and a pyridin-3-ylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-(methylthio)aniline with pyridin-3-ylmethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired oxalamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are known for their medicinal applications
Uniqueness
N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the presence of both a methylthio group and a pyridin-3-ylmethyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.
Biological Activity
N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological applications. This compound features an oxalamide core, characterized by the presence of a methylthio group on a phenyl ring and a pyridin-3-ylmethyl group. These functional groups contribute to the compound's distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Chemical Structure
The molecular formula for this compound is C15H15N3O2S. Its IUPAC name is N'-(2-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide. The synthesis typically involves the reaction of 2-(methylthio)aniline with pyridin-3-ylmethylamine in the presence of oxalyl chloride, leading to the formation of the desired oxalamide product through an isocyanate intermediate.
Synthetic Routes
The synthetic routes for producing this compound can be summarized as follows:
- Starting Materials : 2-(methylthio)aniline and pyridin-3-ylmethylamine.
- Reagents : Oxalyl chloride.
- Conditions : Inert atmosphere (nitrogen or argon), suitable solvent (dichloromethane or toluene).
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding or catalysis. This interaction can influence various biological pathways, including signal transduction and metabolic processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives with similar functional groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
Compound 11 | 0.011 | Not specified | Escherichia coli |
Compound 12 | 0.015 | Not specified | Staphylococcus aureus |
Case Studies
In a comparative study, compounds derived from similar scaffolds demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The structure–activity relationship analysis indicated that specific substituents on the nitrogen atom significantly enhanced the antimicrobial efficacy.
Medicinal Chemistry
The unique structure of this compound positions it as a promising candidate for further exploration in medicinal chemistry, particularly in drug design aimed at developing new antimicrobial agents.
Enzyme Inhibition Studies
Research has also focused on evaluating the compound's potential as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTPOKGFDZJBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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